Product packaging for Mmp-2/mmp-9 inhibitor II(Cat. No.:CAS No. 193807-60-2)

Mmp-2/mmp-9 inhibitor II

Cat. No.: B1241854
CAS No.: 193807-60-2
M. Wt: 396.5 g/mol
InChI Key: UPCAIRKRFXQRRM-HXUWFJFHSA-N
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Description

Significance of Matrix Metalloproteinases in Biological Processes and Pathologies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). chondrex.comencyclopedia.pub These enzymes are involved in a wide array of physiological processes, including embryonic development, morphogenesis, tissue repair, and wound healing. encyclopedia.puboup.comwikipedia.org However, their dysregulation is implicated in a multitude of pathological conditions. oup.comnih.gov

Overview of MMP Family Classification and Functions

The MMP family in humans consists of 23 members, which are classified based on their substrate specificity and structural similarities. oup.comabclonal.com The main classes include collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs). abclonal.comencyclopedia.pub Collectively, these enzymes can degrade all components of the extracellular matrix. wikipedia.org Beyond their primary role in ECM degradation, MMPs are also involved in cleaving cell surface receptors, releasing apoptotic ligands, and inactivating chemokines and cytokines, highlighting their broad influence on cell behavior. wikipedia.org The activity of MMPs is tightly regulated at multiple levels, including gene expression, compartmentalization, activation of their pro-enzyme forms (zymogens), and inhibition by endogenous inhibitors, most notably Tissue Inhibitors of Metalloproteinases (TIMPs). oup.comabclonal.com

Specific Roles of Gelatinases (Mmp-2 and Mmp-9) in Extracellular Matrix Remodeling

MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key members of the gelatinase subgroup, distinguished by their ability to degrade type IV and V collagen, which are major components of basement membranes, as well as gelatin, elastin, and fibronectin. encyclopedia.pubmdpi.comfrontiersin.org This specific enzymatic activity makes them critical players in processes that require the breakdown of tissue barriers. In physiological settings, MMP-2 and MMP-9 are essential for tissue remodeling events such as wound healing and angiogenesis (the formation of new blood vessels). oup.comsinobiological.com For instance, MMP-9 has been shown to be crucial for the migration of epithelial cells during wound repair. scielo.br

Pathophysiological Involvement of Mmp-2 and Mmp-9

The overexpression or aberrant activity of MMP-2 and MMP-9 is a hallmark of numerous diseases. oup.comsinobiological.com Their ability to degrade the ECM facilitates cell migration and invasion, processes that are central to the pathologies of inflammation, cancer progression, and fibrosis. mdpi.comfrontiersin.orgsinobiological.com

Inflammation: During inflammation, inflammatory cells release MMPs to clear foreign agents and cellular debris. scielo.br However, excessive MMP activity can lead to the destruction of the surrounding tissue and amplify the inflammatory response. scielo.br MMP-2 and MMP-9 are involved in the extravasation of inflammatory cells into tissues, contributing to the pathology of conditions like arthritis, atherosclerosis, and inflammatory liver diseases. chondrex.commdpi.comimrpress.com

Cancer Progression: In the context of cancer, MMP-2 and MMP-9 are strongly associated with tumor invasion, metastasis, and angiogenesis. wikipedia.orgsinobiological.com By breaking down the basement membrane and surrounding ECM, these enzymes allow cancer cells to invade adjacent tissues and enter the bloodstream, leading to the formation of secondary tumors. sinobiological.com They also contribute to the release of pro-angiogenic factors that support tumor growth. sinobiological.com Elevated levels of MMP-2 and MMP-9 often correlate with advanced tumor stage and poor prognosis in various cancers, including hypopharyngeal, breast, pancreatic, and lung cancer. sinobiological.comnih.gov

Fibrosis: Fibrosis is characterized by the excessive deposition of ECM components, leading to organ dysfunction. While seemingly counterintuitive, MMPs also play a role in fibrotic diseases. chondrex.com The interplay between MMPs and their inhibitors is complex and can contribute to the pathological remodeling of tissue seen in conditions like liver fibrosis and keloids. frontiersin.orgimrpress.com For example, in non-alcoholic fatty liver disease (NAFLD), both MMP-2 and MMP-9 are involved in the inflammatory and fibrotic processes from the early stages. researchgate.net

Historical Context of Matrix Metalloproteinase Inhibitor (MMPI) Development

The clear involvement of MMPs in various diseases made them attractive therapeutic targets. nih.gov The development of matrix metalloproteinase inhibitors (MMPIs) began with significant promise, particularly in the field of oncology. aacrjournals.org

Evolution of MMPI Design Strategies

The development of MMPIs has progressed through several generations. nih.gov

First-generation inhibitors , developed in the late 1980s and early 1990s, were largely peptidomimetic compounds designed to mimic natural MMP substrates like collagen. aacrjournals.orgoup.com These inhibitors, such as batimastat, typically contained a hydroxamate group that strongly chelated the zinc ion in the MMP active site, leading to broad-spectrum inhibition of the enzyme family. oup.commdpi.com

Second-generation inhibitors , like marimastat, were developed to have better oral bioavailability. oup.com However, these also remained broad-spectrum inhibitors. aacrjournals.org The design of subsequent generations has focused on creating non-peptidic inhibitors and improving selectivity for specific MMPs to reduce side effects. oup.commdpi.com

Challenges in Developing Selective MMPIs

The development of MMPIs has been fraught with challenges, leading to the failure of many clinical trials in the late 1990s and early 2000s. aacrjournals.orgbohrium.com

Lack of Specificity: A primary reason for these failures was the lack of specificity of the early broad-spectrum inhibitors. aacrjournals.org The structural similarity of the active sites across the MMP family makes it difficult to design inhibitors that target only the disease-relevant MMPs. mdpi.com

Unforeseen Side Effects: The inhibition of a wide range of MMPs led to unexpected and severe side effects, most notably musculoskeletal pain and inflammation. This is because some MMPs have protective or beneficial roles, and their inhibition can disrupt normal tissue homeostasis. aacrjournals.org

Protective Roles of Some MMPs: It has become apparent that not all MMPs are "bad." Some have anti-tumorigenic or other beneficial functions. aacrjournals.org Broad-spectrum inhibitors, by blocking these protective MMPs, may have inadvertently worsened disease progression in some cases. bohrium.com

Timing of Intervention: MMPIs were often tested in patients with advanced-stage cancer, a point at which the disease may be too established for these agents to be effective. Their primary role may lie in preventing the early stages of invasion and metastasis. aacrjournals.orgbohrium.com

These challenges underscored the critical need for developing highly selective inhibitors that target specific MMPs, or a combination of MMPs like MMP-2 and MMP-9, which are known to be key drivers of specific pathologies. The focus of subsequent research shifted towards creating inhibitors with improved selectivity profiles to maximize therapeutic benefit while minimizing adverse effects.

Rationale for Dual Inhibition of Mmp-2 and Mmp-9

The targeted simultaneous inhibition of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) is a strategic approach rooted in the overlapping and often synergistic functions of these two enzymes in various pathological processes. These enzymes, known as gelatinases, are pivotal in the degradation of the extracellular matrix (ECM), a critical step in tissue remodeling, cell migration, and angiogenesis. nih.govaai.orgnih.gov

MMP-2 and MMP-9 work in concert in numerous disease states, making their combined inhibition a logical therapeutic and research goal. Their synergistic actions are well-documented in the progression of cancer, inflammatory conditions, and cardiovascular diseases. nih.govjcancer.orgmdpi.com

In oncology, both MMP-2 and MMP-9 are highly expressed in many malignant tumors and are instrumental in cancer cell invasion and metastasis. jcancer.orgnih.gov They degrade type IV collagen, a primary component of the basement membrane, which acts as a barrier to tumor cell dissemination. mdpi.comfrontiersin.org Studies have shown that MMP-2 and MMP-9 cooperate to promote the infiltration of neutrophils, a type of immune cell, into tumor sites. frontiersin.org In gastric cancer, for instance, their expression levels are positively correlated, and they play synergistic roles in promoting invasion and metastasis. jcancer.org Similarly, in fibrosarcoma and colorectal cancer, the combined action of these gelatinases facilitates tumor growth, invasion, and the formation of new blood vessels (angiogenesis) that supply the tumor. mdpi.commdpi.com

In inflammatory diseases such as arthritis and periodontitis, MMP-2 and MMP-9 contribute to tissue destruction. aai.orgresearchgate.net In arthritis models, MMP-9 has been shown to play a pivotal role in the development of inflammatory joint disease, while both enzymes are implicated in the degradation of cartilage components. aai.org In periodontitis, the two enzymes act synergistically in the breakdown of periodontal tissues. researchgate.net Their cooperation is also observed in processes like the cleavage of chemokines, which can enhance the migration of inflammatory cells to sites of inflammation. frontiersin.org

Cardiovascular remodeling in conditions like Chagas' cardiomyopathy also involves the interplay of MMP-2 and MMP-9, where they drive the degradation of the extracellular matrix. nih.gov

The development of inhibitors that specifically target MMP-2 and MMP-9 arose from the significant drawbacks observed with early-generation, broad-spectrum MMP inhibitors (MMPIs). mdpi.comnih.gov These broad-spectrum agents were designed to inhibit a wide range of MMPs by targeting the highly conserved catalytic zinc ion. patsnap.com However, this lack of selectivity led to clinical trial failures, primarily due to dose-limiting side effects, such as musculoskeletal syndrome, and a lack of efficacy. mdpi.comnih.govaacrjournals.org

A key reason for these failures is the complex and sometimes opposing roles that different MMPs play in biology. nih.govaacrjournals.org It is now understood that some MMPs can have protective or anti-tumor functions. For example, certain MMPs are involved in generating angiogenesis inhibitors, which would be counteracted by a broad-spectrum inhibitor. dovepress.com Therefore, inhibiting beneficial MMPs alongside the detrimental ones can nullify the therapeutic effect or even worsen the disease state. aacrjournals.org

Targeted dual inhibition of MMP-2 and MMP-9 offers several advantages:

Increased Specificity: By focusing on two highly implicated MMPs, these inhibitors avoid interfering with the physiological or protective functions of other MMP family members. This reduces the likelihood of off-target effects and associated toxicities. mdpi.compatsnap.com

Enhanced Efficacy in Specific Contexts: Since MMP-2 and MMP-9 often act synergistically in pathological processes like tumor invasion, simultaneously blocking both can be more effective at halting the disease process than inhibiting either one alone or inhibiting a broad range of unrelated MMPs. jcancer.orgresearchgate.net

Improved Therapeutic Window: A more selective approach allows for a better balance between efficacy and safety, potentially enabling the use of effective concentrations without inducing the severe side effects seen with non-selective inhibitors. dovepress.com

This shift towards more selective inhibitors represents a more nuanced understanding of MMP biology, aiming to precisely target the specific enzymes driving a particular pathology while sparing those with neutral or beneficial roles. nih.govaacrjournals.org

Synergistic Contributions of Mmp-2 and Mmp-9 in Disease Pathways

Overview of Mmp-2/Mmp-9 Inhibitor II as a Research Compound

This compound is a small molecule compound that has been established as a valuable tool in scientific research for studying the specific roles of gelatinases A and B.

This compound was identified as part of a class of N-sulfonylamino acid derivatives developed to be highly selective and potent inhibitors of type IV collagenases (MMP-2 and MMP-9). caymanchem.com The compound is a potent, dual inhibitor with strong activity against both enzymes.

Its key characteristics are detailed in the table below.

PropertyValueSource
Formal Name (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide caymanchem.com
CAS Number 193807-60-2 caymanchem.com
Molecular Formula C₂₁H₂₀N₂O₄S caymanchem.com
Molecular Weight 396.46 g/mol
IC₅₀ for MMP-2 17 nM sigmaaldrich.com
IC₅₀ for MMP-9 30 nM sigmaaldrich.com
Appearance Off-white solid sigmaaldrich.com

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary significance of this compound lies in its utility as a selective chemical probe to investigate the biological functions of MMP-2 and MMP-9. caymanchem.com Its ability to potently inhibit these two specific enzymes allows researchers to dissect their roles in complex cellular and physiological processes, both in vitro and in vivo.

The compound has been instrumental in preclinical studies, particularly in cancer research. caymanchem.com For example, it has been reported to inhibit lung colonization by Lewis lung carcinoma cells in murine models, demonstrating its potential to interfere with metastatic processes. sigmaaldrich.com Furthermore, research has pointed to its anti-angiogenic and anti-tumor effects in animal tumor models, underscoring its relevance in studying cancer progression. caymanchem.com By using this inhibitor, scientists can explore the consequences of blocking gelatinase activity on tumor growth, cell invasion, and the formation of new blood vessels, providing insights that could inform the development of therapeutic strategies. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O4S B1241854 Mmp-2/mmp-9 inhibitor II CAS No. 193807-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCAIRKRFXQRRM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Mmp 2/mmp 9 Inhibitor Ii

Enzymatic Inhibition Kinetics and Potency

The potency of an inhibitor is a critical measure of its effectiveness. This is typically quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Determination of IC50 Values for Mmp-2 and Mmp-9

MMP-2/MMP-9 Inhibitor II has demonstrated potent inhibition of both MMP-2 and MMP-9. caymanchem.comsigmaaldrich.com Studies have reported IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9, indicating a strong inhibitory effect on both of these type IV collagenases. caymanchem.comsigmaaldrich.com This dual inhibitory action is a key characteristic of this compound.

Analysis of Binding Affinity (e.g., Ki values)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. For a related compound, SB-3CT, which is also a potent inhibitor of MMP-2 and MMP-9, Ki values have been determined to be 13.9 nM for MMP-2 and 600 nM for MMP-9, highlighting a competitive and non-selective inhibition profile for these two enzymes. abcam.com Another compound, MMP-2 Inhibitor II (an oxirane p-sulfonamido analog of SB-3CT), shows a Ki of 2.4 μM for MMP-2. apexbt.com

Substrate Selectivity Profiling

The selectivity of an inhibitor for its target enzymes over other related proteins is crucial for minimizing off-target effects. The selectivity of this compound has been evaluated against other matrix metalloproteinases and non-MMP proteases.

Inhibition Profile Against Other Matrix Metalloproteinases (e.g., Mmp-1, Mmp-3, Mmp-7, Mmp-14)

While potent against MMP-2 and MMP-9, the inhibitory activity of related compounds against other MMPs varies. For instance, SB-3CT does not significantly alter the activity of MMP-1, MMP-3, or MMP-7, with high micromolar Ki values for these enzymes (206 μM for MMP-1, 15 μM for MMP-3, and 96 μM for MMP-7). abcam.com Conversely, another compound designated as MMP Inhibitor II (compound 4e) acts as a pan-MMP inhibitor, with IC50 values of 24 nM, 18.4 nM, 30 nM, and 2.7 nM for MMP-1, MMP-3, MMP-7, and MMP-9, respectively. medchemexpress.com MMP-2 Inhibitor II (an oxirane analog) inhibited MMP-1 and MMP-7 with Ki values of 45 μM and 379 μM, respectively, and did not inhibit MMP-3 or MMP-9. apexbt.commedchemexpress.com

Evaluation Against Non-MMP Proteases (e.g., ADAMs, other metalloproteases)

The broader selectivity profile against non-MMP proteases, such as A Disintegrin and Metalloproteinases (ADAMs), is an important aspect of inhibitor characterization. While specific data for this compound against a wide range of non-MMP proteases is not extensively detailed in the provided context, the development of selective inhibitors often involves screening against such related enzyme families to ensure target specificity. scbt.com

Structural Insights into Inhibitor-Enzyme Interactions

Understanding how an inhibitor binds to its target enzyme at the atomic level provides a rational basis for its potency and selectivity. Both MMP-2 and MMP-9 are zinc-dependent endopeptidases that share structural similarities, including a catalytic domain with a zinc-binding site. nih.govmdpi.com These enzymes are distinguished by the presence of three fibronectin type II-like repeats in their catalytic domain, which are crucial for binding to substrates like gelatin and various types of collagen. nih.govmdpi.com

Role of Zinc-Binding Group and Inhibitor Scaffolding

The inhibitory activity of this compound is fundamentally dependent on two key structural features: its zinc-binding group (ZBG) and its molecular scaffold.

The ZBG is the part of the inhibitor that directly interacts with the catalytic zinc ion (Zn²⁺) located in the active site of the MMPs. mdpi.com In this compound, the ZBG is a hydroxamate group (-CONHOH). caymanchem.com Hydroxamate is a classic and highly effective ZBG used in many synthetic MMP inhibitors because it acts as a bidentate ligand, meaning it forms two coordination bonds with the zinc ion. nih.gov This strong chelation of the catalytic zinc ion is the primary driver of the inhibitor's potent blockade of enzymatic activity. scbt.com

The inhibitor's scaffolding consists of the remainder of the molecule, an N-sulfonylamino acid derivative structure. caymanchem.com This framework, specifically the biphenylsulfonyl group and the phenylpropionamide backbone, is designed to fit within the substrate-binding cleft of the enzyme. It engages in non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the enzyme's subsites, particularly the deep S1' pocket. These interactions are crucial for the inhibitor's potency and its relative selectivity for MMP-2 and MMP-9 over other MMPs. nih.gov

Identification of Key Residues Involved in Binding Specificity

The specificity of an inhibitor for different MMPs is determined by how well its scaffold interacts with the amino acid residues that form the enzyme's active site cleft. The catalytic domain of all MMPs contains a highly conserved zinc-binding motif with three histidine residues that hold the zinc ion in place. acs.org

While specific crystallographic or detailed mutagenesis studies for this compound are not broadly available, the principles of its binding can be inferred from studies of similar sulfonamide-based hydroxamate inhibitors. The biphenyl (B1667301) group of the inhibitor is designed to extend into and interact with the S1' subsite, a deep, hydrophobic pocket adjacent to the catalytic zinc. The differing shapes and amino acid compositions of the S1' pocket among various MMPs are the primary determinants of inhibitor selectivity. For instance, in MMP-9, residue Tyr423 has been identified as a key point of interaction for forming hydrogen bonds with the backbone of some inhibitors. nih.gov The phenyl group attached to the propionamide (B166681) portion of the inhibitor likely makes additional contacts within the active site, further stabilizing the enzyme-inhibitor complex.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational tools used to predict and analyze the binding of an inhibitor to its target enzyme. These studies provide insights into the binding conformation, interaction energies, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For the class of N-hydroxy-α-phenylsulfonylacetamide derivatives, which are structurally related to this compound, 3D-QSAR and pharmacophore modeling studies have been performed to elucidate the structural features essential for high-affinity binding to MMP-9. nih.gov These models typically highlight the critical importance of the hydroxamate group for zinc chelation, along with specific hydrogen bond donor and acceptor features and aromatic ring placements that correspond to interactions with the enzyme's active site. nih.gov

Docking studies on other MMP-2 and MMP-9 inhibitors consistently show the hydroxamate group coordinating the catalytic zinc ion, while the inhibitor's backbone forms hydrogen bonds with key residues, and its hydrophobic moieties occupy the S1' pocket. rasayanjournal.co.in A specific docking study for 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione revealed interactions with residues ProA221, ThrA227, and ThrA229 in MMP-2, and with MetA247 in MMP-9. rasayanjournal.co.in Although direct docking data for this compound is not detailed in the available literature, such studies would be expected to confirm a similar binding mode, defined by zinc chelation and specific interactions within the active site cleft.

Modes of Inhibition

The way an inhibitor interacts with an enzyme can be broadly categorized, with significant implications for its biological effects.

Active Site vs. Allosteric Inhibition

This compound functions as a direct, active-site inhibitor. scbt.comscbt.com Its mechanism relies on the hydroxamate group binding directly to the catalytic zinc ion, physically blocking the active site and preventing it from binding and cleaving its natural substrates, such as type IV collagen and gelatin. mdpi.comnih.gov This is the most common mechanism for traditional small-molecule MMP inhibitors.

This contrasts with allosteric inhibitors, a newer class of drugs that bind to a site on the enzyme distinct from the catalytic center (an exosite). nih.gov Such binding induces a conformational change in the enzyme that reduces its activity, offering a potential for greater selectivity since exosites are less conserved across the MMP family than the active site.

Impact on Zymogen Activation and Pro-MMP Processing

Matrix metalloproteinases are synthesized and secreted as inactive zymogens, or pro-MMPs, which require proteolytic cleavage of their pro-peptide domain to become active. nih.govarvojournals.org This activation process can occur in a cascade. A well-documented pathway involves membrane type 1-MMP (MT1-MMP) activating pro-MMP-2 on the cell surface. nih.govahajournals.org The newly activated MMP-2 can then, in turn, activate pro-MMP-9. nih.govresearchgate.net

As an active-site inhibitor, this compound directly targets the catalytically active forms of MMP-2 and MMP-9. scbt.comscbt.com By inhibiting active MMP-2, the inhibitor effectively breaks the activation cascade, thereby preventing or reducing the subsequent activation of pro-MMP-9 that is dependent on MMP-2. nih.gov Therefore, while the inhibitor does not directly bind to the zymogen form of the enzymes, its action on the active proteases has a significant downstream effect on the processing and activation of other pro-MMPs in the cascade. This indirect inhibition of zymogen activation is a key consequence of its primary mechanism of action.

Cellular and Biochemical Effects of Mmp 2/mmp 9 Inhibitor Ii

Modulation of Cellular Migration and Invasion in In Vitro Models

The ability of cells to migrate and invade surrounding tissues is a fundamental process in both normal development and disease progression. This process is heavily reliant on the activity of MMPs, which break down the physical barriers of the ECM. nih.govmdpi.com

The invasive and metastatic potential of cancer cells is closely linked to the upregulation of MMP-2 and MMP-9. nih.govspandidos-publications.comspandidos-publications.com These enzymes degrade type IV collagen, a primary component of the basement membrane, facilitating the escape of tumor cells from the primary tumor and their entry into the bloodstream or lymphatic system. mdpi.comspandidos-publications.com

Studies using various cancer cell lines have demonstrated the inhibitory effect of MMP-2/MMP-9 inhibitors on cell migration and invasion. For instance, in retinoblastoma cell lines, inhibitors of MMP-2 and MMP-9 have been shown to significantly reduce cellular migration, particularly in the highly metastatic Y79 cell line. nih.govnih.gov Similarly, in breast cancer cells, the inhibition of MMP-2 and MMP-9 has been correlated with a decrease in their migratory and invasive capabilities in 3D models. ulisboa.pt Research on colorectal cancer has also highlighted the role of gelatinase inhibitors in preventing the breakdown of the ECM, thereby limiting cancer cell invasion and metastasis. mdpi.com

The table below summarizes the effects of MMP-2/MMP-9 inhibition on different cancer cell lines as reported in various in vitro studies.

Cell LineCancer TypeObserved Effects of MMP-2/MMP-9 Inhibition
Y79RetinoblastomaSignificantly reduced migration. nih.govnih.gov
Weri-1RetinoblastomaDecreased cell viability. nih.govnih.gov
MDA-MB-231Breast CancerInhibition of migration and invasion. ulisboa.pt
HT-29Colorectal CancerReduced cell migration. mdpi.com
CT-26Colorectal CancerInhibition of cell invasion. mdpi.com
COLO 205Colorectal CancerBlocked TPA-stimulated invasion. mdpi.com
A549Lung CancerReduced MMP-2 and MMP-9 expression, leading to anti-proliferative and anti-metastatic effects. mdpi.com
SGC-7901Gastric CancerDownregulated MMP-2 and MMP-9 expression. mdpi.com
U2OSOsteosarcomaDose-dependent inhibition of MMP-2 and MMP-9. nih.gov
HeLaCervical CancerInhibition of MMP-2 and MMP-9. nih.gov
DoTc2-4510Cervical CancerInhibition of MMP-9. nih.gov
SK-OV-3Ovarian CancerInhibition of MMP-2. nih.gov
HTB94ChondrosarcomaInhibition of MMP-2 and MMP-9. spandidos-publications.com
SW-1353ChondrosarcomaInhibition of MMP-2 and MMP-9. spandidos-publications.com

The migration of endothelial and smooth muscle cells is critical in processes like angiogenesis (the formation of new blood vessels) and the response to vascular injury. ahajournals.orgahajournals.org MMP-2 and MMP-9 play a significant role in facilitating this migration by degrading the ECM surrounding blood vessels. mdpi.comoup.com

Inhibition of MMP activity has been shown to impede the migration of these cell types. For example, a general MMP inhibitor, GM 6001, was found to decrease smooth muscle cell (SMC) migration into the intima by 97% four days after arterial injury in a rat model. nih.gov This suggests that inhibiting MMP-mediated migration can retard lesion growth. nih.gov Similarly, genetic deficiency of either MMP-2 or MMP-9 in mice resulted in a significant decrease in SMC migration and the formation of intimal hyperplasia. ahajournals.org In vitro studies have further confirmed that both MMP-2 and MMP-9 deficiencies lead to a substantial reduction in SMC migration and invasion through gelatin. ahajournals.org

Furthermore, nitric oxide (NO), known to inhibit SMC migration, has been shown to exert its effect in part by regulating MMP-2 and MMP-9 activity. ahajournals.org Transfer of the endothelial nitric oxide synthase (eNOS) gene into rat aortic SMCs led to decreased MMP-2 and MMP-9 activities, which was associated with reduced cell migration. ahajournals.org

The migration of endothelial cells, a key step in angiogenesis, is also regulated by MMPs. mdpi.comfrontiersin.org By breaking down the ECM, MMP-2 and MMP-9 create pathways for endothelial cells to move and form new blood vessels. mdpi.com Inhibition of these MMPs can therefore disrupt this process. nih.gov

The movement of immune cells, or leukocytes, into tissues during an inflammatory response is a crucial aspect of the immune system. This process, known as trafficking and infiltration, requires the degradation of the ECM to allow immune cells to migrate from the bloodstream to the site of inflammation or injury. nih.gov MMP-9, in particular, is highly expressed in leukocytes and is a key mediator of their migration. nih.gov

The administration of MMP-2/MMP-9 Inhibitor II has been shown to reduce the infiltration of myeloperoxidase-positive immune cells into the intestinal muscularis in a mouse model of post-operative ileus. nih.gov This reduction in cellular inflammation was associated with the prevention of surgically induced reductions in bowel smooth muscle contractility. nih.gov Similarly, MMP-9 knockout mice were protected from the inflammation and dysmotility associated with this condition. nih.gov

Studies in leprosy have also highlighted the role of MMPs in immune cell migration. asm.org Increased levels of MMP-2 and MMP-9 have been observed in leprosy reactional lesions, correlating with immune activation and leukocyte migration. asm.org Furthermore, MMPs, particularly MMP-9, have been shown to play a role in T-cell infiltration into tissues. nih.gov Inhibition of MMP-2 and MMP-9 has been found to suppress T-cell proliferation. nih.gov

Effects on Endothelial and Smooth Muscle Cell Migration

Impact on Extracellular Matrix (ECM) Remodeling

The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov ECM remodeling, a process involving both the degradation and synthesis of its components, is essential for various physiological processes. nih.govencyclopedia.pub MMP-2 and MMP-9 are key enzymes in this process due to their ability to degrade major ECM components. mdpi.comencyclopedia.pub

MMP-2 and MMP-9 are classified as gelatinases because of their primary ability to degrade gelatin and various types of collagen, particularly type IV collagen, which is a major structural component of basement membranes. mdpi.comspandidos-publications.com The degradation of type IV collagen is a critical step in processes that require cell migration through tissue barriers, such as cancer metastasis and angiogenesis. mdpi.comspandidos-publications.com

In addition to collagen, MMP-2 and MMP-9 can also degrade other important ECM proteins, including fibronectin and laminin (B1169045). scbt.commdpi.com The breakdown of these components alters the structural integrity of the ECM and can release signaling molecules that were sequestered within the matrix. mdpi.com For example, the degradation of the ECM by gelatinases can release and activate growth factors like transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF). mdpi.com Studies in stroke patients have shown that an increase in MMP-9 levels is associated with a decrease in intact laminin molecules. ahajournals.org

The table below lists the primary ECM components degraded by MMP-2 and MMP-9.

ECM ComponentDegrading Enzyme(s)Significance
Type IV CollagenMMP-2, MMP-9Major component of basement membranes; degradation is crucial for cell invasion and migration. mdpi.comspandidos-publications.com
GelatinMMP-2, MMP-9Denatured collagen; primary substrate for gelatinases. mdpi.commdpi.com
FibronectinMMP-2Involved in cell adhesion and migration. scbt.commdpi.com
LamininMMP-2, MMP-9A major protein in the basal lamina; its degradation facilitates cell movement. scbt.commdpi.comahajournals.org
Other Collagens (Types I, II, III, V, VII, X)MMP-2Contributes to the overall remodeling of the ECM. mdpi.com

The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov The balance between MMPs and TIMPs is a critical determinant of ECM homeostasis. nih.gov An imbalance in this ratio, often with an overabundance of active MMPs, can lead to excessive ECM degradation, which is characteristic of many pathological conditions. nih.govgeneticsmr.org

In the context of chondrosarcoma, the inhibition of MMP-2 and MMP-9 has been shown to promote the expression of type II collagen and the production of sulfated proteoglycans, key components of cartilage ECM. spandidos-publications.com This suggests that by blocking the degradative activity of these MMPs, the equilibrium shifts towards ECM synthesis and accumulation. spandidos-publications.com Furthermore, the interplay between growth factors and MMPs also regulates ECM turnover. For example, TGF-β1 can modulate MMP-9 activity to ensure a balanced remodeling of the ECM, preventing both excessive degradation and deposition. frontiersin.org

Degradation of ECM Components (e.g., collagen, fibronectin, laminin)

Effects on Angiogenesis and Neovascularization

This compound has demonstrated significant effects on angiogenesis, the formation of new blood vessels from pre-existing ones. caymanchem.comfrontiersin.org This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.comnih.gov The inhibitor's primary mechanism in this context is the disruption of ECM degradation, which is a prerequisite for endothelial cell migration and the formation of new vascular structures. frontiersin.orgnih.gov

Research has shown that inhibitors of MMP-2 and MMP-9 can effectively suppress the proliferation and migration of endothelial cells, which are fundamental steps in angiogenesis. nih.govspandidos-publications.com By preventing the breakdown of the basement membrane, a key component of the ECM, these inhibitors hinder the ability of endothelial cells to move and form the tubular structures that develop into new blood vessels. spandidos-publications.comarvojournals.org Studies using in vitro models have demonstrated that treatment with an MMP-2/MMP-9 inhibitor leads to a reduction in the formation of these capillary-like tubes. nih.gov

The effects of this compound extend to the modulation of key signaling molecules that regulate angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor whose release and availability can be influenced by MMP activity. frontiersin.orgmdpi.com MMPs can cleave and release ECM-sequestered VEGF, making it available to bind to its receptors on endothelial cells and stimulate angiogenesis. frontiersin.orgmdpi.com By inhibiting MMP-2 and MMP-9, the inhibitor can indirectly reduce the bioavailability of active VEGF, thereby dampening the angiogenic signaling cascade. iiarjournals.org

Furthermore, MMPs are also involved in the generation of anti-angiogenic factors. For instance, MMP-9 can cleave plasminogen to generate angiostatin, and collagen XVIII to produce endostatin, both of which are potent inhibitors of angiogenesis. frontiersin.org The net effect of MMP-2/MMP-9 inhibition on angiogenesis is therefore a complex interplay between the reduced activation of pro-angiogenic factors and the potential alteration in the generation of anti-angiogenic molecules.

Below is a table summarizing the effects of MMP-2 and MMP-9 inhibition on key angiogenic factors:

FactorRole in AngiogenesisEffect of MMP-2/MMP-9 Inhibition
Vascular Endothelial Growth Factor (VEGF) Pro-angiogenicDecreased bioavailability due to reduced release from the ECM. frontiersin.orgmdpi.com
Basic Fibroblast Growth Factor (bFGF) Pro-angiogenicPotential for decreased release and activity. frontiersin.org
Angiostatin Anti-angiogenicPotential for altered generation from plasminogen. frontiersin.org
Endostatin Anti-angiogenicPotential for altered generation from collagen XVIII. frontiersin.org

Inhibition of Endothelial Cell Proliferation and Tube Formation

Influence on Cellular Proliferation and Apoptosis

This compound has been shown to influence cellular proliferation and apoptosis, processes that are often dysregulated in cancer. While MMP-9 expression has been linked to increased proliferation in some cancer cell types, the inhibition of MMP-2 did not consistently affect cell viability but did impact differentiation pathways. arvojournals.org

Interestingly, some studies have indicated that MMP-2/MMP-9 inhibitors can enhance apoptosis (programmed cell death) in cancer cells, particularly when used in combination with other agents like TNF-α. nih.gov This suggests that the inhibitor may sensitize cancer cells to apoptotic signals, providing an additional mechanism for its anti-tumor activity. nih.gov The degradation of certain ECM components by MMPs can generate survival signals for cells; therefore, inhibiting this process could lead to apoptosis.

Modulation of Inflammatory Signaling Pathways

MMPs, including MMP-2 and MMP-9, are key players in inflammation. They are involved in the migration of inflammatory cells and the processing of cytokines and chemokines. nih.govnih.gov this compound can therefore modulate inflammatory responses by interfering with these processes.

Research has demonstrated that the expression and activity of MMP-2 and MMP-9 can be regulated by various cytokines and chemokines, and in turn, MMPs can process these signaling molecules to alter their activity. spandidos-publications.comspandidos-publications.comnih.gov For example, pro-inflammatory cytokines like TNF-α and IL-1β can upregulate the expression of MMP-9. spandidos-publications.comnih.gov By inhibiting MMP-2 and MMP-9, the inhibitor can disrupt the feedback loops that perpetuate inflammation. nih.gov Studies have shown that MMP inhibitors can reduce the infiltration of inflammatory cells into tissues. nih.gov

The following table details the interaction between MMP-2/MMP-9 and various inflammatory mediators:

MediatorInteraction with MMP-2/MMP-9Effect of MMP-2/MMP-9 Inhibition
Tumor Necrosis Factor-α (TNF-α) Can induce MMP-9 expression. spandidos-publications.comnih.govMay reduce inflammatory cell migration and subsequent cytokine production. nih.gov
Interleukin-1β (IL-1β) Can stimulate MMP-9 secretion. nih.govPotential to dampen the inflammatory cascade.
Chemokines (e.g., MCP-1, IL-8) Can increase MMP secretion. nih.govMay reduce the recruitment of inflammatory cells. nih.gov

There is a complex interplay between MMPs and reactive oxygen species (ROS). Oxidative stress can lead to the activation of MMPs, and conversely, MMP activity can contribute to the generation of ROS. nih.govresearchgate.net For instance, low concentrations of ROS can activate pro-MMPs. nih.gov this compound has been shown to be effective in cellular models where oxidative stress is a contributing factor. In studies related to diabetic retinopathy, an MMP-2 inhibitor attenuated glucose-induced increases in MMP-2 activity, which is linked to oxidative stress. nih.gov This suggests that the inhibitor may help to break the cycle of oxidative stress and MMP activation. nih.gov

Cytokine and Chemokine Modulation

Interplay with Cellular Receptors and Signaling Cascades

The functional consequences of administering this compound are intrinsically linked to its primary role: the potent and selective inhibition of the gelatinases, matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). merckmillipore.comscbt.comcaymanchem.com These enzymes are not merely agents of extracellular matrix (ECM) degradation; they are critical modulators of the cellular microenvironment, capable of interacting with cell surface receptors and triggering downstream signaling cascades that govern fundamental cellular processes. nih.gov By blocking the catalytic activity of MMP-2 and MMP-9, the inhibitor indirectly disrupts these signaling events.

A primary mechanism of interplay involves the disruption of MMP-scaffolding on the cell surface. MMP-2 and MMP-9 are often localized to specific sites on the plasma membrane by docking with cell surface receptors, a process crucial for their targeted proteolytic activity and for initiating "outside-in" signaling. scielo.brnih.gov The inhibitor interferes with the functional outcomes of these interactions.

Interference with Receptor-Mediated Signaling:

CD44: This transmembrane glycoprotein (B1211001) is a major cell surface receptor for hyaluronic acid and also serves as a docking platform for MMP-9. scielo.brnih.goviiarjournals.org The binding of MMP-9 to CD44 is not passive; it localizes proteolytic activity and can initiate signaling that promotes cell migration and invasion. nih.govnih.gov Studies have shown that the CD44/MMP-9 complex can lead to the activation of downstream MAPK signaling pathways, enhancing cancer cell migration. nih.gov By inhibiting MMP-9, the inhibitor can prevent the downstream consequences of this interaction.

Integrins: These heterodimeric cell adhesion molecules are crucial for cell-matrix interactions and signaling. Both MMP-2 and MMP-9 interact with various integrins. A notable interaction occurs between MMP-2 and the αvβ3 integrin, which is highly expressed on metastatic melanoma cells and angiogenic blood vessels. plos.orgnih.gov This complex is involved in the activation of MMP-2 and promotes tumor cell migration. plos.org Inhibition of MMP-2 has been shown to reduce αvβ3 integrin-dependent adhesion and migration of human melanoma cells. plos.org Similarly, activated αvβ3 integrin cooperates with active MMP-9 to enhance breast cancer cell migration. nih.gov

Table 1: Interplay of MMP-2/MMP-9 with Cellular Receptors and Downstream Signaling
ReceptorAssociated MMPDownstream Signaling Pathway ActivatedConsequence of Inhibition by this compound
CD44MMP-9MAPK/ERK pathway activation, enhanced tumor invasion. nih.govReduced cell migration and invasion due to disruption of the CD44/MMP-9 functional complex. nih.govnih.gov
Integrin αvβ3MMP-2Enhanced cell adhesion and migration. plos.orgInhibition of αvβ3 integrin-mediated adhesion and migration. plos.org
Integrin αvβ3MMP-9Enhanced cell migration toward specific matrix proteins like fibrinogen. nih.govSuppression of integrin-dependent cell migration. nih.gov

Modulation of Key Signaling Cascades:

The inhibition of MMP-2 and MMP-9 by this compound leads to the modulation of several critical intracellular signaling pathways.

MAPK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cell proliferation, survival, and migration. The expression and activity of MMP-2 and MMP-9 are often linked to the activation of these cascades. wiley.commdpi.com For instance, some natural compounds that inhibit MMP-2 and MMP-9 do so by obstructing the PI3K/Akt signaling pathway. mdpi.comresearchgate.net Conversely, the interaction between MMP-9 and CD44 can lead to the activation of MAPK signaling. nih.gov Therefore, inhibiting MMP-2 and MMP-9 is expected to attenuate these pro-survival and pro-metastatic pathways.

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can induce the expression of MMP-2 and MMP-9, often through the p38 MAPK pathway, to promote cell migration and invasion. nih.govwho.int Inhibition of MMP-2 and MMP-9 can interfere with the downstream effects of TGF-β signaling. For example, some inhibitors suppress TGF-β-induced MMP expression via the Smad signaling pathway. who.int The inhibitor Salinomycin has been shown to suppress TGF-β1-induced epithelial-mesenchymal transition (EMT) by inhibiting MMP-2 and MMP-9 via the AMPK/SIRT pathway. medsci.orgfrontiersin.org

Angiotensin II Signaling: Angiotensin II (Ang II) can stimulate the expression of MMP-2 and MMP-9, contributing to vascular remodeling in hypertension. frontiersin.orgscielo.br Studies using MMP inhibitors have revealed specific roles for these enzymes in Ang II-driven pathology. For instance, in a rat model of pre-eclampsia, the specific MMP-2/MMP-9 inhibitor SB-3CT was able to decrease blood pressure, suggesting that the hypertensive effects of Ang II are mediated, at least in part, through these gelatinases. oup.com This demonstrates that the inhibitor can selectively block a pathological downstream branch of the Ang II signaling cascade.

Hypoxia-Inducible Factor (HIF-1α) Activation: In a distinct and direct effect on signaling molecules, this compound has been reported to potently induce and rapidly activate Hypoxia-Inducible Factor (HIF). merckmillipore.comscbt.com HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and its activation can upregulate genes involved in angiogenesis, such as VEGF. nih.gov This effect is noteworthy as HIF-1α can also be a downstream target of MMP activity, and its activation can, in turn, increase MMP expression, creating a feedback loop. nih.govresearchgate.net The direct activation of HIF by the inhibitor represents a complex interaction that is independent of its primary inhibitory effect on the enzymes.

Table 2: Summary of Signaling Cascades Modulated by MMP-2/MMP-9 Inhibition
Signaling PathwayRole of MMP-2/MMP-9Observed Effect of InhibitionResearch Finding/Model
MAPK/ERKExpression and activity are regulated by and can activate MAPK pathways. wiley.comAttenuation of the pathway, leading to reduced cell migration. mdpi.comInhibition of MMP-9 is mediated through inactivation of the ERK pathway in fibrosarcoma cells. mdpi.com
PI3K/AktActivation of this pathway can upregulate MMP-2/MMP-9 expression. researchgate.netSuppression of the pathway, leading to reduced invasion. mdpi.comresearchgate.netSome flavonoid inhibitors of MMPs act by obstructing the PI3K/Akt pathway. mdpi.comresearchgate.net
TGF-βTGF-β induces MMP-2/9 expression to promote invasion. nih.govInhibition of TGF-β-induced cell migration and invasion. nih.govmedsci.orgInhibition of MMP-2/9 can block TGF-β-induced EMT. medsci.org
Angiotensin IIAng II upregulates MMP-2/9 expression, contributing to hypertension. frontiersin.orgDecreased blood pressure in a rat model of pregnancy-induced hypertension. oup.comSpecific inhibition of MMP-2/9 with SB-3CT relieved hypertension. oup.com
HIF-1αMMP expression can be regulated by HIF-1α. nih.govPotent and rapid activation of HIF. merckmillipore.comscbt.comDirect effect of this compound. merckmillipore.com

Preclinical Investigations of Mmp 2/mmp 9 Inhibitor Ii in Disease Models

Efficacy in In Vivo Cancer Models

MMP-2/MMP-9 Inhibitor II has been evaluated in various preclinical in vivo cancer models, demonstrating its potential to counteract key processes involved in cancer progression. The inhibition of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, is a strategic approach to cancer therapy as these enzymes are crucial for tumor growth, invasion, and the formation of new blood vessels. mdpi.comoup.com Their overexpression is frequently associated with an aggressive malignant phenotype and poor prognosis in cancer patients. oup.com

The inhibition of MMP-2 and MMP-9 has been shown to interfere with the expansion of primary tumors. These enzymes degrade components of the extracellular matrix (ECM), which creates space for cancer cells to proliferate and modifies the interaction between the cancer cells and their surrounding stroma. mdpi.com By blocking this activity, MMP inhibitors can disrupt the processes that support tumor expansion. mdpi.commdpi.com

Studies using various MMP inhibitors in preclinical models have demonstrated a reduction in primary tumor growth. For instance, inhibitors like AG3340 have shown antitumor activity against a range of xenograft models, including prostate, colon, and breast carcinomas. oup.com Similarly, the selective MMP-9 inhibitor GS-5745 was found to decrease tumor growth in a colorectal carcinoma model. plos.org Specifically for this compound, preclinical studies have confirmed its ability to inhibit tumor growth in murine models. caymanchem.com This effect is attributed to the inhibitor's role in preventing the necessary tissue remodeling and disruption of cell signaling pathways that tumors rely on for their development. mdpi.comnih.gov

InhibitorCancer ModelObserved Effect on Primary Tumor GrowthReference
This compoundMurine Tumor ModelInhibition of tumor growth caymanchem.com
AG3340Prostate, Colon, Breast, Non-small-cell Lung Carcinoma XenograftsInhibited tumor growth and increased apoptosis oup.com
GS-5745 (Selective MMP-9 Inhibitor)Surgical Orthotopic Xenograft Model of Colorectal CarcinomaDecreased primary tumor growth plos.org
PrinomastatMalignant Glioma, Colon, Lung, Breast Cancers, MelanomaPromising tumor-inhibiting activity in vivo dovepress.com

A critical aspect of the anticancer potential of this compound lies in its ability to suppress metastasis. caymanchem.com Metastasis is a multi-step process where cancer cells detach from the primary tumor, invade surrounding tissues, enter the circulation, and establish secondary tumors in distant organs. MMP-2 and MMP-9 play a pivotal role in this cascade by degrading Type IV collagen, a major component of basement membranes, which act as significant physical barriers to cell migration. mdpi.com

Preclinical research provides direct evidence that this compound effectively curtails metastatic spread. In a murine model using Lewis lung carcinoma cells, the inhibitor was shown to suppress lung colonization. caymanchem.com Furthermore, its efficacy extends to inhibiting the formation of liver metastases. caymanchem.com The mechanism behind this effect is the stabilization of the ECM, which hinders the ability of cancer cells to invade and disseminate. Studies on other broad-spectrum MMP inhibitors, such as Marimastat, have also demonstrated effectiveness against the development of breast and lung metastases in preclinical models, reinforcing the therapeutic concept of targeting gelatinases to prevent cancer spread. mdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size, as it supplies necessary nutrients and oxygen. mdpi.com MMP-2 and MMP-9 are key drivers of this process. They facilitate angiogenesis by breaking down the ECM surrounding blood vessels, which allows endothelial cells to migrate and form new vascular structures. mdpi.commdpi.com Additionally, these MMPs can release pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), that are sequestered within the matrix. mdpi.commdpi.com

This compound has been shown to exert an anti-angiogenic effect in in vivo murine tumor models. caymanchem.com By inhibiting MMP-2 and MMP-9, the compound prevents the degradation of the vascular basement membrane and the mobilization of growth factors, thereby disrupting the signaling required for neovascularization. mdpi.com In vitro studies corroborate these findings, showing that the inhibition of MMP-2 and MMP-9 can decrease the secretion of angiogenic factors by cancer cells. nih.gov Research involving other MMP inhibitors has also demonstrated a significant reduction in microvascular density within tumors, providing further evidence that targeting these enzymes is a viable strategy to inhibit tumor-induced angiogenesis. thno.org

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and the extracellular matrix that plays a critical role in tumor progression. nih.gov MMP-2 and MMP-9 are key architects of the TME, orchestrating significant remodeling that favors the tumor. mdpi.com Their proteolytic activity degrades and alters the composition of the ECM, which not only creates physical space for tumor expansion but also disrupts normal cell-matrix interactions and releases bioactive molecules that influence cancer cell behavior. mdpi.comnih.gov

By inhibiting MMP-2 and MMP-9, a compound like this compound can fundamentally alter the TME to be less conducive to tumor growth. Inhibition preserves the structural integrity of the ECM, which can restrict tumor invasion. Furthermore, the remodeling of the ECM by these gelatinases can modulate the local immune response, potentially helping the tumor to evade immune surveillance. mdpi.com Changes in the ECM can influence the infiltration and activity of various immune cells within the TME. mdpi.comnih.gov Therefore, by blocking MMP-2 and MMP-9, their inhibitor can impact inflammation and immune cell trafficking within the tumor, representing a critical mechanism of its antitumor activity. nih.gov

Reduction of Tumor-Induced Angiogenesis

Role in Modulating Inflammatory Responses in Animal Models

Beyond cancer, MMPs are deeply involved in the regulation of inflammation. kuleuven.be They are crucial effector molecules for inflammatory cells, enabling their migration through tissue barriers by remodeling the ECM. kuleuven.be Dysregulated MMP expression is implicated in numerous inflammatory conditions. aai.org

Leukocyte infiltration into tissues is a hallmark of inflammation, and myeloperoxidase (MPO) is an enzyme abundant in neutrophils, often used as a quantitative marker for their presence. nih.gov MMP-2 and MMP-9 are known to facilitate the migration of leukocytes across basement membranes. mdpi.com

Preclinical studies using this compound have demonstrated its ability to modulate inflammatory responses by reducing immune cell infiltration. In a rat model of post-operative ileus, a condition characterized by intestinal inflammation, administration of this compound significantly reduced the number of MPO-positive immune cells infiltrating the intestinal muscularis. nih.gov This reduction in leukocyte infiltration was associated with a prevention of the loss of smooth muscle contractility, indicating a functional benefit. nih.gov Zymography analysis further suggested that the gelatinase activity observed in the infiltrating cells was predominantly mediated by MMP-9. nih.gov These findings highlight that this compound can effectively attenuate inflammatory responses by blocking the enzymatic machinery required for leukocyte extravasation and tissue infiltration. nih.gov

ModelTreatmentKey FindingReference
Rat Model of Post-Operative IleusThis compoundReduced the number of myeloperoxidase (MPO)-positive immune cells infiltrating the intestinal muscularis. nih.gov
Mouse Model of Post-Operative IleusMMP-9 KnockoutProtected from inflammation and dysmotility associated with post-operative ileus. nih.gov
Mouse Model of Abdominal SepsisMMP-9 DeficiencyReduced leukocyte recruitment. mdpi.com

Attenuation of Tissue Damage and Dysmotility

In preclinical studies, this compound has demonstrated the ability to lessen tissue damage and associated functional impairments, particularly in the context of gastrointestinal dysmotility. In animal models of postoperative ileus (POI), a condition characterized by impaired gastrointestinal motility following abdominal surgery, administration of this dual inhibitor has shown significant protective effects. nih.govnih.gov Specifically, treatment with this compound prevented the reduction in bowel smooth muscle contractility that is typically induced by surgery. nih.govnih.gov This functional improvement is directly linked to the inhibitor's ability to reduce the inflammatory response within the intestinal muscularis. nih.govnih.gov

The underlying mechanism involves the inhibition of MMP-9, which plays a crucial role in mediating the infiltration of inflammatory cells, such as myeloperoxidase-positive immune cells, into the muscularis layer of the intestine. nih.govnih.gov By blocking this influx of immune cells, the inhibitor effectively attenuates the local inflammation that contributes to smooth muscle dysfunction and subsequent dysmotility. nih.govnih.gov Zymography analysis has confirmed that the gelatinase activity observed in these infiltrating cells is primarily mediated by MMP-9, further highlighting the importance of its inhibition in mitigating tissue damage and preserving normal gut function in the context of POI. nih.govnih.gov

Assessment in Models of Specific Inflammatory Conditions (e.g., ileus, lung inflammation)

The therapeutic potential of this compound has been evaluated in specific models of inflammatory conditions, including postoperative ileus and lung inflammation, with promising results.

Postoperative Ileus (POI):

In both rat and mouse models of POI, which is triggered by physical manipulation of the bowel during surgery, there is a notable increase in MMP-9 expression within the intestinal muscularis. nih.govnih.gov This upregulation is a key driver of the inflammatory cascade that leads to bowel dysmotility. nih.govnih.gov Studies have shown that the administration of this compound effectively counteracts the development of POI. nih.govnih.gov

The inhibitor works by reducing the infiltration of inflammatory cells into the intestinal muscularis, thereby preventing the loss of smooth muscle contractility. nih.gov This was evidenced by a significant decrease in the number of myeloperoxidase-positive leukocytes in the small bowel and colonic muscularis of treated animals. nih.gov The protective effects of the inhibitor are further supported by observations in MMP-9 knockout mice, which are naturally protected from the inflammation and dysmotility associated with POI. nih.govnih.gov

Lung Inflammation:

In the context of lung inflammation, MMP-2 and MMP-9 are known to be involved in tissue remodeling and the migration of inflammatory cells. scielo.bratsjournals.org Models of acute lung injury, often induced by agents like lipopolysaccharide (LPS), have demonstrated a significant increase in the levels of both MMP-2 and MMP-9 in the lungs. scielo.br This increase is associated with the influx of inflammatory cells, primarily neutrophils, into the airways. scielo.br

While direct studies using this compound in these specific models are not as extensively detailed as in POI, the known mechanisms of MMP-2 and MMP-9 in lung inflammation suggest a strong therapeutic rationale for its use. ersnet.org For instance, broad-spectrum MMP inhibitors have been shown to reduce inflammation and emphysema in models of chronic obstructive pulmonary disease (COPD). ersnet.org Given the specific and potent action of this compound against these key gelatinases, it is hypothesized to be a valuable tool for mitigating the inflammatory processes that drive various lung diseases. ersnet.org

Table 1: Effects of this compound in a Mouse Model of Postoperative Ileus

ParameterControl GroupPostoperative Ileus (POI) GroupPOI + this compound Group
Intestinal Smooth Muscle ContractilityNormalReducedPreserved
Myeloperoxidase-Positive Leukocyte InfiltrationBaselineIncreasedReduced
MMP-9 Expression in Intestinal MuscularisLowIncreased-

Evaluation in Models of Fibrotic Diseases

The role of this compound has been investigated in various models of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and organ dysfunction.

Impact on Extracellular Matrix Accumulation and Scarring

MMP-2 and MMP-9 are gelatinases that play a complex and often contradictory role in fibrosis. mdpi.comnih.gov On one hand, they can degrade components of the ECM, which could theoretically counteract fibrotic processes. mdpi.com On the other hand, they are also involved in the activation of pro-fibrotic factors and can contribute to the tissue remodeling that leads to scarring. nih.govatsjournals.org

The mechanism behind this effect is thought to involve the modulation of signaling pathways that promote fibrogenesis. In the same study, the inhibitor was found to downregulate the expression of phospho-SMAD2 and phospho-Erk, key signaling molecules in the pro-fibrotic transforming growth factor-beta (TGF-β) pathway. researchgate.net

Assessment in Organ-Specific Fibrosis Models (e.g., liver, lung)

Liver Fibrosis:

In models of liver fibrosis, the expression and activity of MMP-2 and MMP-9 are often dysregulated. nih.govimrpress.com While some studies suggest that a decrease in gelatinase activity, particularly MMP-2, may contribute to the development of liver fibrosis by reducing the capacity for ECM remodeling, others have shown that inhibiting these enzymes can be beneficial. researchgate.netnih.gov

As mentioned previously, in a rat model of cholestatic liver fibrosis, an MMP-2/MMP-9 inhibitor attenuated fibrosis by reducing collagen deposition and downregulating pro-fibrotic signaling pathways. researchgate.net This suggests that the role of these MMPs in liver fibrosis is context-dependent and that their inhibition can be a viable therapeutic strategy in certain situations.

Lung Fibrosis:

The role of MMP-2 and MMP-9 in pulmonary fibrosis is also complex and not fully understood. nih.govatsjournals.org Both enzymes are upregulated in the lungs of patients with idiopathic pulmonary fibrosis (IPF) and in animal models of the disease. nih.gov They are thought to contribute to the pathogenesis of IPF through various mechanisms, including the degradation of the basement membrane, which can promote fibroproliferative responses, and the promotion of abnormal epithelial repair processes. atsjournals.org

However, studies using knockout mice have yielded conflicting results. For instance, one study found that neither single nor combined deletion of MMP-2 and MMP-9 had a significant effect on experimental lung fibrosis in mice. nih.gov Conversely, another study suggested that MMP-2 may have a protective role, as its overexpression was associated with amelioration of lung fibrosis. mdpi.com These discrepancies highlight the need for further research to clarify the precise role of MMP-2 and MMP-9 in lung fibrosis and to determine the potential therapeutic utility of their inhibition.

Table 2: Effects of MMP-2/MMP-9 Inhibitor on Liver Fibrosis in Bile Duct Ligated Rats

ParameterVehicle-Treated GroupMMP-2/MMP-9 Inhibitor-Treated Group
Sirius-Red-Stained Fibrotic AreaIncreasedSignificantly Reduced
Phospho-SMAD2 ExpressionUpregulatedDownregulated
Phospho-Erk ExpressionUpregulatedDownregulated

Assessment in Neurological Disease Models (e.g., neuroinflammation, blood-brain barrier integrity)

MMP-2 and MMP-9 are critically involved in the pathology of various neurological diseases, primarily through their roles in neuroinflammation and the breakdown of the blood-brain barrier (BBB). nih.govbauerhartzlab.org The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com

In conditions such as stroke, multiple sclerosis, and epilepsy, the expression and activity of MMP-2 and MMP-9 are upregulated in the brain. nih.govjneurosci.org This leads to the degradation of tight junction proteins, which are essential for maintaining the integrity of the BBB. bauerhartzlab.org The resulting increase in BBB permeability allows for the infiltration of inflammatory cells and other blood-borne molecules into the brain, exacerbating neuroinflammation and contributing to neuronal damage. mdpi.com

Several preclinical studies have demonstrated the potential of MMP-2/MMP-9 inhibition in protecting the BBB and reducing neuroinflammation. For example, in a rat model of seizures, increased levels of MMP-2 and MMP-9 were associated with decreased expression of tight junction proteins and BBB leakage. jneurosci.org The use of an MMP inhibitor was shown to prevent the loss of these tight junction proteins, suggesting that targeting these enzymes could be a viable therapeutic strategy for conditions associated with BBB dysfunction. nih.govbauerhartzlab.org

Furthermore, in models of neuroinflammatory diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, MMP-2 and MMP-9 are crucial for the migration of leukocytes across the BBB. mdpi.com Genetic ablation of both MMP-2 and MMP-9 has been shown to confer resistance to EAE, highlighting the therapeutic potential of inhibiting these enzymes in neuroinflammatory conditions. mdpi.com

Cardiovascular and Renal Disease Models (e.g., vascular remodeling, kidney injury)

The involvement of MMP-2 and MMP-9 in cardiovascular and renal diseases is well-established, with these enzymes playing key roles in processes such as vascular remodeling and kidney injury. oup.comresearchgate.net

Vascular Remodeling:

In the context of cardiovascular disease, MMP-2 and MMP-9 are implicated in the pathological remodeling of blood vessels that occurs in conditions like hypertension and atherosclerosis. researchgate.netahajournals.org They contribute to the degradation of the extracellular matrix in the vessel wall, which can lead to changes in vascular structure and function. researchgate.net

For instance, in a rat model of pregnancy-induced hypertension, increased levels and activities of MMP-2 and MMP-9 were associated with elevated blood pressure and vascular remodeling. oup.com Treatment with a specific MMP-2/MMP-9 inhibitor, SB-3CT, was shown to relieve the high blood pressure and improve the vascular remodeling, suggesting that targeting these enzymes could be a beneficial therapeutic approach for this condition. oup.com

Kidney Injury:

In the kidney, MMP-2 and MMP-9 are involved in the pathogenesis of both acute and chronic kidney diseases. researchgate.netnih.gov In models of acute kidney injury (AKI), the expression of these enzymes is increased, and they are thought to contribute to the initial ischemic damage. karger.com However, their role in the subsequent repair process is more complex, with some studies suggesting that they may also be involved in the regeneration of tubular epithelial cells. karger.com

In chronic kidney disease, the activity of MMP-2 and MMP-9 is often dysregulated, leading to an imbalance in ECM turnover and contributing to the development of renal fibrosis. researchgate.net While the precise role of these enzymes can vary depending on the specific disease context and stage, their involvement in key pathological processes makes them an important area of investigation for the development of new therapies for kidney disease. nih.govkarger.com

Table 3: Effects of MMP-2/MMP-9 Inhibitor SB-3CT in a Rat Model of Pregnancy-Induced Hypertension

ParameterPregnancy-Induced Hypertension (PIH) Model GroupPIH Model + SB-3CT Treatment Group
Blood PressureIncreasedReduced
Vascular RemodelingPresentImproved
Serum MMP-2 and MMP-9 LevelsIncreasedReduced
MMP-2 and MMP-9 Activity in AortaIncreasedReduced

Histopathological and Molecular Biomarker Analysis in Preclinical Studies

Preclinical evaluations of this compound and similar dual inhibitors have consistently utilized histopathological and molecular biomarker analyses to substantiate therapeutic efficacy at the tissue and cellular levels. These investigations provide tangible evidence of the inhibitor's impact on tissue architecture, cellular processes, and key molecular pathways across various disease models, including oncology, neurology, and vascular disease.

Histopathological Findings

Histopathological analysis in preclinical models has been crucial for visualizing and quantifying the effects of MMP-2/MMP-9 inhibition on disease progression. In oncology studies, a primary outcome measured is the reduction of tumor invasion and metastasis. For instance, treatment with MMP inhibitors has been shown to significantly reduce the number of metastatic lung nodules in murine models of carcinoma. researchgate.net Similarly, in orthotopic models of colorectal carcinoma, MMP-9 inhibition led to decreased tumor growth and a lower incidence of metastases. plos.org The mechanism often involves the degradation of the extracellular matrix (ECM) and basement membranes, which are critical barriers to tumor cell invasion. mdpi.commdpi.com By inhibiting MMP-2 and MMP-9, the structural integrity of these barriers is better maintained. mdpi.com

In models of vascular disease, such as vein graft disease, histopathological examination has revealed that MMP inhibition can profoundly decrease vessel wall thickening. pcronline.com Quantitative analysis of cross-sections from vein grafts in mice treated with an MMP inhibitor showed a significant reduction in intimal hyperplasia compared to controls. pcronline.com Furthermore, studies have documented a decrease in microvessel density within tumors following treatment with MMP inhibitors, indicating an anti-angiogenic effect. researchgate.net Angiogenesis, the formation of new blood vessels, is essential for providing nutrients to growing tumors. mdpi.commdpi.com

Morphological assessments using staining techniques like Hematoxylin and Eosin (H&E) have also revealed cellular changes indicative of apoptosis in tumor tissues following inhibitor treatment. mdpi.com

Table 1: Summary of Histopathological Findings in Preclinical Models

Disease Model Tissue/Organ Histopathological Observation Outcome of Inhibition Reference
Lewis Lung Carcinoma Lung Metastatic Nodules Inhibition of lung colonization reported sigmaaldrich.com
Colorectal Carcinoma Primary Tumor, Liver Tumor Growth, Metastases Decreased tumor growth and incidence of liver metastases plos.orgmdpi.com
Metastatic Breast Cancer Tumor, Lung Metastatic Nodules, Microvessel Density 7-fold reduction in metastatic lung nodules; 6-fold decrease in microvessel density researchgate.net
Vein Graft Disease Vein Graft Intimal Hyperplasia, Vessel Wall Thickening 35% inhibition of vessel wall thickening pcronline.com

Molecular Biomarker Analysis

Molecular biomarker analysis complements histopathological findings by elucidating the underlying mechanisms of action of MMP-2/MMP-9 inhibitors. A consistent finding across multiple studies is the direct modulation of MMP levels and activity in treated tissues. Techniques such as gelatin zymography and Western blotting have confirmed reduced activity and expression of both MMP-2 and MMP-9 in tumor tissues from treated animals. researchgate.netpcronline.com

Beyond the direct targets, studies have examined a broader range of biomarkers. In a rat model of neuropathic pain, oral administration of a dual MMP-2/MMP-9 inhibitor, AQU-118, led to significant changes in the dorsal root ganglion (DRG). mdpi.comresearchgate.net Analysis revealed that while the surgery-induced elevation of MMP-2 mRNA was not significantly altered by the inhibitor, the treatment did lead to a significant reduction in the apoptotic marker caspase-3. researchgate.net The study also noted that the disease model caused a significant elevation in the mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.comresearchgate.net

In cancer models, treatment has been associated with an increase in the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which are the natural endogenous inhibitors of MMPs. mdpi.com Immunohistochemical staining is another common technique used to assess biomarker expression directly within the tissue context. Studies have used this method to confirm reduced MMP-2 and MMP-9 protein expression in the neointima of diseased blood vessels and in skin carcinoma tissues following inhibitor treatment. pcronline.comiiarjournals.org These molecular changes often correlate with improved prognosis and reduced disease severity in preclinical models. mdpi.comaustinpublishinggroup.com

Table 2: Key Molecular Biomarker Changes with MMP-2/MMP-9 Inhibition

Disease Model Tissue/Organ Biomarker Method of Analysis Finding Reference
Neuropathic Pain (SNL) Dorsal Root Ganglion MMP-2, IL-1β, IL-6 mRNA qRT-PCR Disease model elevated mRNA levels mdpi.comresearchgate.net
Neuropathic Pain (SNL) Dorsal Root Ganglion Caspase-3 Not Specified Significantly reduced levels with inhibitor treatment researchgate.net
Metastatic Breast Cancer Tumor MMP-2, MMP-9 Activity Gelatin Zymography Reduced activity (50% for MMP-2, 43% for MMP-9) researchgate.net
Metastatic Breast Cancer Tumor MMP-2, MMP-9 Expression Western Blot Reduced expression (30% for MMP-2, 43% for MMP-9) researchgate.net
Colorectal Cancer Tumor MMP-2, MMP-9, TIMP-1, TIMP-2 Not Specified Reduced protein levels of MMP-2/9; Increased levels of TIMP-1/2 mdpi.com
Vein Graft Disease Aorta, Vein Graft MMP-2, MMP-9 Expression Zymography, Immunohistochemistry Reduced MMP-2 activity and expression; Reduced MMP-9 staining pcronline.com

Structure Activity Relationships Sar and Design Principles for Mmp 2/mmp 9 Inhibitor Ii Analogues

Identification of Key Pharmacophoric Features for Dual MMP-2/MMP-9 Inhibition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a biological target. For dual inhibitors of MMP-2 and MMP-9, several key pharmacophoric features have been identified. nih.gov These typically include:

A Zinc-Binding Group (ZBG): This is a critical feature that chelates the catalytic zinc ion (Zn²⁺) in the active site of the MMPs, rendering the enzyme inactive. nih.govrsc.org Common ZBGs include hydroxamates, carboxylates, and phosphinates. rsc.orgkuleuven.be The hydroxamate group is often considered one of the most potent ZBGs. rsc.orgkuleuven.be

Hydrogen Bond Donors and Acceptors: These features are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the inhibitor's binding affinity and stability. nih.govmdpi.com Pharmacophore models have highlighted the importance of specific arrangements of hydrogen bond acceptors (HBA) and donors (HBD). nih.govmdpi.com

Hydrophobic/Aromatic Moieties: The active sites of MMP-2 and MMP-9 contain hydrophobic pockets, particularly the S1' subsite. rsc.orgjmb.or.kr Inhibitors with complementary hydrophobic or aromatic groups can fit into these pockets, forming favorable van der Waals interactions and enhancing binding affinity. nih.govrsc.org The presence of an aromatic ring is a frequently identified pharmacophoric feature. nih.govmdpi.com

A representative pharmacophore model for MMP-9 inhibition might consist of two hydrogen-bond acceptors, one hydrogen-bond donor, one aromatic ring, and two hydrophobic groups. nih.gov The hydrophobic features are particularly important for interacting with the S1' pocket, which is a key determinant of selectivity. nih.gov

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of MMP-2/MMP-9 inhibitors are determined by specific structural elements that interact with the enzyme's active site and surrounding subsites.

The Zinc-Binding Group (ZBG): The nature of the ZBG significantly influences potency. Hydroxamates are generally the most potent, followed by thiols and then carboxylates. kuleuven.be

The P1' Substituent: This part of the inhibitor fits into the S1' pocket of the enzyme. The S1' pocket is a deep, hydrophobic cleft in both MMP-2 and MMP-9. kuleuven.be Large, hydrophobic substituents at the P1' position can lead to more potent inhibition of these gelatinases. kuleuven.bemdpi.com The ability of the S1' pocket to accommodate long alkyl chains has been noted as a factor for achieving selectivity for MMP-2 over MMP-9. researchgate.net For instance, compounds with longer, flexible groups like N-4-butoxyphenylsulfonyl have shown high selectivity for MMP-2. jmb.or.kr

The P2' and P3' Substituents: Modifications at these positions generally have a smaller impact on potency but can be optimized to fine-tune selectivity for specific MMPs. kuleuven.be

While MMP-2 and MMP-9 share high sequence homology, subtle differences in their active site architecture can be exploited to achieve selectivity. For example, a loop region present in MMP-9 (residues 425-431) is absent in MMP-2, offering a potential target for designing selective inhibitors. mdpi.com

Rational Design Strategies for Optimizing Inhibitory Efficacy

Rational drug design leverages the understanding of SAR to create inhibitors with improved properties. Key strategies include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structures of MMP-2 and MMP-9, often obtained from X-ray crystallography, to design inhibitors that fit precisely into the active site. mdpi.comresearchgate.net By analyzing the interactions between known inhibitors and the enzymes, medicinal chemists can design new molecules with enhanced binding affinity and selectivity. rsc.org

Fragment-Based Lead Identification: This technique involves screening small chemical fragments to identify those that bind to the target enzyme. These fragments can then be grown or linked together to create more potent lead compounds. researchgate.net

Pharmacophore-Guided Design: Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the modification of existing ones. nih.govresearchgate.net

Targeting Exosites: Instead of solely focusing on the active site, some strategies involve designing inhibitors that also bind to exosites, which are secondary binding sites on the enzyme surface. nih.gov This can lead to highly selective inhibition.

A key focus in the rational design of MMP-2/MMP-9 inhibitors is to optimize the P1' fragment to exploit the differences in the S1' pockets of the two enzymes. rsc.org

Exploration of Scaffold Modifications and Substituent Effects

Systematic modification of the inhibitor's chemical scaffold and the addition of various substituents are fundamental to SAR studies.

Scaffold Hopping: This involves replacing the central molecular framework of a known inhibitor with a structurally different one while maintaining the key pharmacophoric features. This can lead to compounds with improved properties, such as better solubility or metabolic stability. The use of a 6H-1,3,4-thiadiazine scaffold has been explored for developing a new generation of MMP inhibitors. researchgate.net

Substituent Variation: Researchers systematically vary the substituents at different positions of the inhibitor scaffold to probe their effects on potency and selectivity. For example, introducing different N-arylsulfonyl groups has been shown to significantly influence the selective inhibition of MMP-2 over other MMPs. jmb.or.kr The addition of a phenylsulfonyl moiety has been noted to potentially increase solubility and antitumor activity. researchgate.net

Introduction of Conformational Constraints: Incorporating cyclic structures or other rigid elements into the inhibitor's backbone can lock it into a bioactive conformation, which can enhance binding affinity. nih.gov

The following table summarizes the effects of some structural modifications on the inhibitory activity against MMP-2 and MMP-9.

Structural Modification Effect on MMP-2/MMP-9 Inhibition Rationale
Zinc-Binding Group (ZBG) Potency: Hydroxamate > Thiol > Carboxylate kuleuven.beVaries the strength of chelation with the catalytic zinc ion. kuleuven.be
Large, Hydrophobic P1' Substituent Increased potency for MMP-2 and MMP-9. kuleuven.bemdpi.comFills the deep, hydrophobic S1' pocket. kuleuven.be
Long Alkyl Chains at P1' Can confer selectivity for MMP-2 over MMP-9. researchgate.netExploits the depth of the MMP-2 S1' pocket. researchgate.net
Cyclization of P1' and P2' Increased aqueous solubility. kuleuven.beAlters the physicochemical properties of the inhibitor. kuleuven.be
N-arylsulfonyl Groups Can enhance selectivity for MMP-2. jmb.or.krOptimizes interactions within the S1' pocket. jmb.or.kr

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational methods are indispensable tools in modern drug discovery and play a crucial role in the SAR studies of MMP-2/MMP-9 inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comscialert.net These models can predict the activity of new, unsynthesized compounds and identify the key molecular descriptors (e.g., hydrophobicity, electronic properties) that influence potency. tandfonline.comscialert.net Both 2D-QSAR and 3D-QSAR (e.g., CoMFA and CoMSIA) studies have been applied to MMP inhibitors. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of an enzyme. researchgate.networldscientific.com It helps to visualize the binding mode and identify key interactions, guiding the design of more potent analogues. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex over time. rsc.org This can reveal conformational changes and help to assess the stability of the binding interactions. rsc.org

Pharmacophore Mapping: As discussed earlier, this method identifies the essential 3D arrangement of functional groups required for activity and can be used for virtual screening and lead optimization. nih.govresearchgate.net

These computational approaches have been instrumental in identifying structural fingerprints for gelatinase inhibition and in the rational design of new compounds with potentially higher inhibitory activity. tandfonline.com

Development of Next-Generation Inhibitors

The knowledge gained from SAR and rational design has paved the way for the development of next-generation MMP-2/MMP-9 inhibitors with improved selectivity and efficacy.

Non-ZBG Inhibitors: To overcome the off-target effects associated with broad-spectrum ZBG-containing inhibitors, researchers are exploring compounds that inhibit MMPs through alternative mechanisms, such as allosteric inhibition. nih.gov

Antibody-Based Inhibitors: Monoclonal antibodies (mAbs) offer high specificity and affinity for their targets. nih.gov Several mAbs have been developed that selectively inhibit MMP-9, such as REGA-3G12 and GS-5745. nih.govdovepress.comaacrjournals.org GS-5745, for instance, is a highly selective allosteric inhibitor that binds to MMP-9 at a site distal to the active site and can prevent the activation of the proenzyme. nih.gov

Targeting Exosites: As mentioned, designing inhibitors that bind to exosites, such as the hemopexin domain or the fibronectin type II inserts unique to MMP-2 and MMP-9, is a promising strategy for achieving high selectivity. mdpi.comnih.gov

The development of these next-generation inhibitors, moving beyond traditional active-site-directed, broad-spectrum compounds, holds promise for more targeted and effective therapeutic interventions. nih.govdovepress.com

Synthetic Methodologies and Analytical Characterization for Research Purposes

General Synthetic Routes for Mmp-2/Mmp-9 Inhibitor II

The synthesis of this compound, a non-peptidic N-sulfonylamino acid derivative, typically involves a multi-step process. caymanchem.com While specific industrial synthesis protocols are proprietary, general laboratory-scale synthetic strategies can be inferred from the chemical literature on similar compounds. A common approach involves the coupling of a sulfonyl chloride with an appropriate amino acid derivative, followed by the formation of the hydroxamate group.

A plausible retrosynthetic analysis would disconnect the molecule at the sulfonamide and hydroxamate bonds. The synthesis would likely begin with the protection of the carboxylic acid and amino groups of a suitable amino acid precursor. The protected amino acid would then be reacted with a biphenylsulfonyl chloride to form the sulfonamide linkage. Subsequent deprotection and reaction with hydroxylamine (B1172632) would yield the final hydroxamate product.

For instance, a general synthetic scheme could be:

Starting Materials : A protected form of (R)-2-amino-3-phenylpropanoic acid and [1,1'-biphenyl]-4-sulfonyl chloride. caymanchem.com

Sulfonamide Formation : The protected amino acid is reacted with the sulfonyl chloride in the presence of a base to form the sulfonamide.

Hydroxamate Formation : The protecting groups are removed, and the resulting carboxylic acid is activated and reacted with hydroxylamine to form the final N-hydroxy-benzenepropanamide moiety. caymanchem.com

Starting MaterialReagentIntermediate/Product
Protected (R)-2-amino-3-phenylpropanoic acid[1,1'-biphenyl]-4-sulfonyl chlorideProtected (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-benzenepropanoic acid
Protected (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-benzenepropanoic acidDeprotection agents, then hydroxylamine(αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide

This table outlines a generalized synthetic approach for this compound.

Strategies for Synthesizing Analogues and Derivatives for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and are crucial for optimizing lead compounds like this compound. jst.go.jp The synthesis of analogs involves systematically modifying different parts of the parent molecule to probe interactions with the target enzymes. jst.go.jpnih.gov

Key regions for modification in this compound include:

The Biphenyl (B1667301) Group : Modifications to the biphenyl moiety can explore the impact of steric and electronic properties on inhibitor potency and selectivity. This can involve introducing substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at various positions on the phenyl rings. jst.go.jp

The Sulfonyl Group : While the sulfonyl group is often crucial for activity, its replacement with other functionalities or modification of the sulfur's oxidation state can provide insights into its role.

The Amino Acid Scaffold : Varying the amino acid side chain can probe the S1' pocket of the MMP active site, a key determinant of selectivity. nih.gov Different natural and unnatural amino acids can be incorporated to optimize this interaction.

The Hydroxamate Group : As a key zinc-binding group, modifications here are often subtle. However, exploring different zinc-binding groups (ZBGs) can lead to inhibitors with different properties. nih.gov

A study by Cheng et al. on L-tyrosine scaffold-based MMP-2 inhibitors highlighted how alterations at different positions (R1, R2, and R3) significantly impact inhibitory activity. nih.gov This underscores the importance of a systematic approach to analog synthesis for developing a comprehensive SAR. nih.gov

Molecular RegionExample ModificationRationale for SAR Study
Biphenyl GroupIntroduction of fluorine or chlorine atoms jst.go.jpTo investigate the effect of electron-withdrawing groups and altered lipophilicity on binding affinity.
Amino Acid ScaffoldReplacement of the phenylpropyl side chain with other hydrophobic or aliphatic groupsTo probe the specificity of the S1' binding pocket of MMP-2 and MMP-9. nih.gov
Sulfonylamino LinkerVariation of the linker length or rigidityTo optimize the orientation of the inhibitor within the enzyme's active site.
Hydroxamate MoietyReplacement with other zinc-binding groups like carboxylates or phosphonates mdpi.comTo explore alternative interactions with the catalytic zinc ion and potentially improve selectivity or pharmacokinetic properties.

This table presents strategies for generating analogs of this compound for SAR studies.

Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the chemical identity of synthesized this compound is paramount for reliable biological testing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the final compound and intermediates. A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can effectively separate the target compound from impurities. Purity is typically determined by the peak area percentage at a specific UV wavelength. For this compound, a purity of ≥95% is generally considered acceptable for research purposes.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide the exact mass of the molecule, which should correspond to its empirical formula (C₂₁H₂₀N₂O₄S). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons in the NMR spectra provide a detailed map of the molecule's connectivity, confirming that the correct isomer has been synthesized.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H, C=O (amide and hydroxamate), and S=O (sulfonyl) stretches, providing further evidence for the compound's identity.

Analytical TechniquePurposeExpected Result for this compound
HPLCPurity assessmentA major peak with ≥95% of the total integrated area.
Mass SpectrometryMolecular weight confirmationA molecular ion peak corresponding to the calculated mass of 396.46 g/mol .
¹H NMR SpectroscopyStructural elucidationCharacteristic signals for aromatic, aliphatic, and N-H protons with appropriate integrations and coupling constants.
¹³C NMR SpectroscopyCarbon skeleton confirmationResonances for all 21 carbon atoms in their expected chemical shift regions.
IR SpectroscopyFunctional group identificationCharacteristic absorption bands for N-H, C=O, and S=O groups.

This table summarizes the key analytical techniques used to confirm the purity and identity of this compound.

Bioanalytical Methods for Quantifying this compound in Biological Matrices for Research

To evaluate the pharmacokinetic properties and in vivo efficacy of this compound, sensitive and specific bioanalytical methods are required to quantify its concentration in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. acs.org The method involves extracting the inhibitor from the biological matrix, typically through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition for the inhibitor and an internal standard. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) : While more commonly used for quantifying the MMP enzymes themselves, a competitive ELISA could theoretically be developed for the inhibitor. ahajournals.org This would involve immobilizing an MMP-2 or MMP-9 enzyme on a plate and measuring the competition between the free inhibitor in the sample and a labeled version of the inhibitor for binding to the enzyme.

Gelatin Zymography : This technique is used to measure the activity of MMP-2 and MMP-9 in biological samples. nih.gov While it does not directly quantify the inhibitor, it can be used to assess the inhibitory effect of the compound in a biological context by measuring the reduction in gelatin degradation. nih.govnih.gov This method is particularly useful for assessing the functional consequences of the inhibitor's presence. nih.gov

Bioanalytical MethodPrincipleApplication in Research
LC-MS/MSChromatographic separation followed by mass spectrometric detection of specific ion transitions. acs.orgPharmacokinetic studies, determining drug concentration in plasma and tissues over time.
ELISACompetitive binding to immobilized target enzyme. ahajournals.orgPotentially for high-throughput screening of inhibitor concentrations, though less common for small molecules.
Gelatin ZymographyElectrophoretic separation of proteins with subsequent in-gel enzymatic activity assay using gelatin as a substrate. nih.govAssessing the functional inhibition of MMP-2 and MMP-9 in biological samples treated with the inhibitor. nih.gov

This table describes the primary bioanalytical methods for the research-based quantification and functional assessment of this compound in biological matrices.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanism of action, metabolic fate, and target engagement of inhibitors like this compound. ersnet.org This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C, ¹⁸F). nih.gov

Stable Isotope Labeling (e.g., Deuterium (B1214612), ¹³C) :

Metabolic Stability Studies : Replacing hydrogen atoms at metabolically labile positions with deuterium (D) can slow down metabolism by cytochrome P450 enzymes (the kinetic isotope effect). nih.gov Comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds can identify sites of metabolic breakdown. nih.gov

Mass Spectrometry-Based Proteomics : ¹³C or ¹⁵N labeled inhibitors can be used in quantitative proteomics approaches like Terminal Amine Isotopic Labeling of Substrates (TAILS) to identify the specific cleavage sites of MMPs and how they are affected by the inhibitor. ersnet.orgnih.gov

NMR Studies : ¹³C or ¹⁵N labeling can aid in NMR-based structural studies of the inhibitor-enzyme complex, providing detailed information about the binding interactions.

Radioisotope Labeling (e.g., ¹⁸F, ¹⁷⁷Lu) :

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging : Labeling the inhibitor with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹⁷⁷Lu) radionuclide allows for non-invasive in vivo imaging of MMP-2 and MMP-9 activity. nih.govsnmjournals.org This can be used to assess target engagement and biodistribution in real-time in preclinical models. nih.govsnmjournals.org The synthesis of such radiolabeled probes often involves introducing the radioisotope in the final step of the synthesis to minimize handling of radioactive material. researchgate.net

Isotopic LabelLabeling StrategyApplication in Mechanistic Studies
Deuterium (²H)Substitution of hydrogen atoms at specific positions. nih.govInvestigating metabolic stability and identifying sites of enzymatic degradation. nih.gov
Carbon-13 (¹³C)Incorporation into the carbon backbone of the inhibitor.Used as an internal standard in quantitative mass spectrometry and for NMR-based structural studies of enzyme-inhibitor complexes.
Fluorine-18 (¹⁸F)Introduction of ¹⁸F via nucleophilic substitution on a suitable precursor. nih.govDevelopment of PET imaging agents to visualize MMP-2/9 activity and inhibitor distribution in vivo. researchgate.net
Lutetium-177 (¹⁷⁷Lu)Chelation of ¹⁷⁷Lu to a chelating moiety attached to the inhibitor. snmjournals.orgCreation of SPECT imaging probes for biodistribution and target engagement studies. snmjournals.org

This table details various isotopic labeling strategies and their applications in the mechanistic study of this compound.

Emerging Research Areas and Future Directions for Mmp 2/mmp 9 Inhibitor Ii

Investigation of Novel Molecular Targets Beyond Mmp-2 and Mmp-9

While MMP-2/MMP-9 Inhibitor II is defined by its potent action against the two principal gelatinases, its full spectrum of biological activity may involve interactions with other molecules, leading to both intended and unintended effects.

The selectivity of an inhibitor is a critical parameter influencing its therapeutic window. Research into this compound, also known by its research name BPHA, has demonstrated a high degree of selectivity for the gelatinases (MMP-2 and MMP-9) and stromelysin-1 (MMP-14). targetmol.com Conversely, it shows significantly lower inhibitory activity against other MMPs, such as MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-7 (matrilysin). targetmol.com This selectivity is a key area of investigation, as off-target inhibition of beneficial MMPs has been a significant hurdle in the clinical development of broad-spectrum MMP inhibitors. dovepress.com The compound's interaction with MMP-14 is noteworthy, as this membrane-type MMP is also deeply involved in extracellular matrix remodeling and pro-MMP-2 activation. targetmol.com

Inhibitory Activity of this compound (BPHA) Against Various MMPs
Target ProteaseInhibitory Concentration (IC50)Relative Potency
MMP-2 (Gelatinase A)12-17 nMHigh
MMP-9 (Gelatinase B)16-30 nMHigh
MMP-14 (MT1-MMP)17 nMHigh
MMP-1 (Collagenase-1)974 nMLow
MMP-7 (Matrilysin)795 nMLow
MMP-3 (Stromelysin-1)>1000 nMVery Low
Data derived from multiple sources indicating the compound's potent and selective inhibition profile. targetmol.comsigmaaldrich.comcaymanchem.commerckmillipore.com

Interaction with Other Proteases or Signaling Molecules

Combination Research Therapies with Existing Preclinical Compounds

To enhance therapeutic efficacy and overcome potential resistance, researchers are exploring the use of targeted inhibitors in combination with other agents.

The rationale for combining MMP inhibitors with conventional chemotherapy lies in the distinct and potentially complementary mechanisms of action. nih.gov Chemotherapeutic agents primarily target rapidly dividing cells, while MMP inhibitors aim to prevent the tissue remodeling, invasion, and metastasis that facilitate tumor spread. mdpi.com However, preclinical studies specifically investigating synergistic effects between this compound and common chemotherapeutic agents like paclitaxel (B517696) or doxorubicin (B1662922) are not prominently documented in the reviewed scientific literature. While studies have examined the impact of these chemotherapeutics on MMP expression in cancer cells, dedicated research into combination efficacy with this specific inhibitor remains a key area for future exploration. nih.govspandidos-publications.com

The tumor microenvironment is a complex ecosystem involving cancer cells, stromal cells, and immune cells. MMP-2 and MMP-9 are known to modulate this environment, influencing immune cell trafficking and function. nih.gov Therefore, combining an MMP-2/9 inhibitor with agents that stimulate an anti-tumor immune response is a logical and promising therapeutic strategy. The Lewis Lung Carcinoma model, in which this compound has been shown to be effective, is an immunocompetent model, making it suitable for such studies. nih.govnih.gov Despite this, direct preclinical research combining this compound with specific immunomodulatory agents is not yet widely reported, highlighting a significant and compelling direction for future cancer therapy research.

Synergy with Chemotherapeutic Agents in In Vitro or Animal Models

Development of Advanced In Vitro and In Vivo Models for Efficacy Testing

The evaluation of this compound relies on robust and clinically relevant experimental models that can accurately predict its therapeutic potential.

In Vitro Models: Standard in vitro testing for MMP inhibitors involves a suite of established assays. Gelatin zymography is commonly used to visualize and quantify the enzymatic activity of MMP-2 and MMP-9 secreted by cancer cell lines. nih.govresearchgate.net Cell migration and invasion assays, such as the Boyden chamber assay, are employed to directly measure the functional consequences of MMP inhibition on cancer cell motility. dovepress.com While these 2D models are foundational, the field is moving towards more complex systems. Advanced 3D cell culture models, which better replicate the tumor microenvironment, have been used to evaluate other MMP inhibitors and represent a future direction for testing this compound to gain deeper insights into its effects on cell behavior within a more physiologically relevant context. ulisboa.pt

In Vivo Models: The efficacy of this compound has been demonstrated in specific and well-characterized in vivo models. caymanchem.com Notably, research has shown that the inhibitor suppresses lung colonization by Lewis lung carcinoma (LLC) cells in murine models. sigmaaldrich.commerckmillipore.com The LLC model is a syngeneic allograft model that uses a mouse cancer cell line implanted into immunocompetent C57BL/6 mice. nih.govmeliordiscovery.com This model is highly valued because it allows for the study of tumor growth, metastasis, and the interaction between the tumor and a functional immune system, which is critical for evaluating cancer therapeutics. meliordiscovery.comaltogenlabs.com Studies using this model have confirmed the inhibitor's ability to reduce tumor growth and metastasis to organs such as the liver. caymanchem.com

Organ-on-a-Chip and 3D Culture Systems

The limitations of traditional two-dimensional (2D) cell cultures in mimicking the complex in vivo environment have spurred the development of more sophisticated models. Three-dimensional (3D) culture systems and organ-on-a-chip technologies are at the forefront of this evolution, offering a more physiologically relevant platform to study the effects of MMP inhibitors.

In the context of cancer research, 3D models have been instrumental in evaluating the efficacy of MMP inhibitors. For instance, studies on breast cancer cells cultured in 3D have shown that these models can recreate the differential secretion of gelatinases (MMP-2 and MMP-9) observed in vivo, which is not always replicated in monolayer cultures. ulisboa.pt When testing MMP inhibitors in these 3D systems, researchers have observed significant inhibition of MMP-2 and MMP-9 activity at concentrations that are non-toxic to the cells. ulisboa.pt This highlights the value of 3D cultures in providing a more accurate assessment of an inhibitor's potential.

These advanced systems allow for the investigation of cell migration and invasion in a context that more closely resembles the native tissue architecture. The degradation of the extracellular matrix (ECM) is a critical step in cancer metastasis, and MMP-2 and MMP-9 are key enzymes in this process. ulisboa.pt By using 3D models, scientists can better understand how this compound affects these invasive processes.

Genetically Engineered Animal Models

Genetically engineered animal models, particularly knockout mice, have been invaluable in dissecting the specific roles of MMP-2 and MMP-9 in various diseases. These models have provided crucial insights that complement pharmacological studies using inhibitors like this compound.

In studies of retinal neovascularization, a key pathological process in diseases like retinopathy of prematurity, both pharmacological inhibition and genetic deletion of MMP-2 and MMP-9 have been explored. arvojournals.org Research using a rat model of oxygen-induced retinopathy demonstrated that selective inhibitors of MMP-2 and MMP-9 could significantly reduce retinal neovascularization. arvojournals.org Complementing these findings, studies in MMP-2 and MMP-9 knockout mice revealed a significant reduction in preretinal neovascularization compared to wild-type mice. arvojournals.org Interestingly, these genetic models suggested a predominant role for MMP-2 in this specific pathological context. arvojournals.org

Genetically engineered models have also shed light on the roles of these MMPs in metabolic diseases. For example, mice with a genetic deficiency in MMP-2 were found to have lower body weights and accumulate less fat, particularly when challenged with a high-fat diet. mdpi.com This suggests a role for MMP-2 in adipose tissue development and plasticity.

The use of these models is not without its complexities. In some instances, a compensatory upregulation of the non-deficient MMP has been observed in knockout mice. arvojournals.org However, under specific disease conditions, this compensation may be absent or insufficient to overcome the effects of the genetic deletion, further highlighting the critical role of the targeted MMP. arvojournals.org

The following table summarizes findings from studies using genetically engineered animal models to investigate the roles of MMP-2 and MMP-9.

Model SystemKey FindingsReference
MMP-2 knockout miceReduced retinal neovascularization in a model of oxygen-induced retinopathy. arvojournals.org
MMP-9 knockout miceReduced retinal neovascularization in a model of oxygen-induced retinopathy, though to a lesser extent than MMP-2 knockout mice. arvojournals.org
MMP-2 deficient miceLower body weight and reduced fat accumulation, especially on a high-fat diet. mdpi.com

Application in Diagnostics and Imaging Research (e.g., probe development for mechanistic studies)

The development of imaging probes based on MMP inhibitors is a burgeoning field with significant potential for both diagnostics and mechanistic studies. These probes can be used to non-invasively visualize and quantify the activity of specific MMPs in vivo, offering a window into disease processes.

This compound, and other structurally similar inhibitors, have served as scaffolds for the development of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. mdpi.com For example, a derivative of an N-sulfonylamino acid, which is a selective and potent inhibitor of MMP-2 and MMP-9, has been labeled with Carbon-11 ([¹¹C]) to create a PET tracer. mdpi.com In vivo studies with this tracer in normal mice have shown favorable pharmacokinetics, including rapid excretion and stability, making it a promising candidate for imaging MMP activity. mdpi.com

Similarly, barbiturate-based MMP inhibitors with high selectivity for MMP-2 and MMP-9 have been radiolabeled with Iodine-125 ([¹²⁵I]) for SPECT imaging. mdpi.com The development of such probes allows for the non-invasive visualization of activated MMPs in vivo.

In the context of cancer research, a Copper-64 (⁶⁴Cu)-labeled MMP-2/MMP-9 inhibitor has been used for microPET imaging in tumor-bearing mice. researchgate.net This technique has demonstrated the ability to detect MMP-2/MMP-9 expression in tumors. researchgate.net Furthermore, activatable near-infrared fluorescence probes have been used to monitor MMP activity in vivo, showing a decrease in signal after treatment with an MMP inhibitor. researchgate.net

These imaging technologies provide powerful tools to:

Diagnose diseases associated with elevated MMP activity.

Monitor disease progression.

Assess the efficacy of MMP inhibitor therapies in real-time. researchgate.net

Unexplored Mechanisms and Context-Dependent Roles

While the primary role of MMPs in ECM degradation is well-established, emerging research is uncovering more nuanced and sometimes paradoxical functions of these enzymes and their inhibitors. nih.govahajournals.org The effects of this compound are therefore likely to be more complex than simple inhibition of matrix degradation.

Dual or Paradoxical Roles of MMPs and Inhibitors in Specific Contexts

The traditional view of MMPs as purely pro-tumorigenic has been challenged by findings that some MMPs can have protective roles against tumor growth and metastasis. nih.gov This has significant implications for the use of broad-spectrum MMP inhibitors, as their indiscriminate action could block these beneficial effects. ehu.eusscielo.br The disappointing results of early clinical trials with broad-spectrum MMP inhibitors in cancer patients may be partly explained by this paradoxical role. ehu.eus

For instance, while many MMPs are associated with tumor progression, MMP-8 and MMP-11 have been shown to have protective functions in animal models. nih.gov This highlights the need for highly selective inhibitors that target specific MMPs implicated in a particular disease process, while sparing those with beneficial or neutral roles.

The effects of MMP inhibition can also appear paradoxical in other contexts, such as wound healing. For example, while one might expect MMP inhibition to prevent collagen degradation and promote its accumulation, some studies have shown that MMP inhibitors can have a negative effect on collagen deposition during infarct healing. ahajournals.org This may be due to a delay in the migration of myofibroblasts, the primary cells responsible for collagen synthesis. ahajournals.org

Role in Non-Canonical MMP Functions

Beyond their classical role in ECM remodeling, MMPs are now known to have a variety of "non-canonical" functions that are independent of their proteolytic activity against the matrix. These functions include the processing of cytokines, chemokines, and cell surface receptors, which can profoundly influence cell signaling and behavior. dovepress.comresearchgate.net

The hemopexin domain of MMPs, for example, can mediate interactions with cell surface receptors, inducing intracellular signaling pathways. dovepress.com ProMMP-2, the inactive precursor of MMP-2, can interact with αVβ3 integrin on lung adenocarcinoma cells to induce the expression of vascular endothelial growth factor (VEGF), promoting angiogenesis in a manner that does not require its enzymatic activity. dovepress.com

MMPs can also exist and function within cells. MMP-2 has been found in the cytosol and even the nucleus, where it may have roles distinct from its extracellular functions. mdpi.com For example, within cardiomyocytes, MMP-2 can be activated by oxidative stress and proteolyze sarcomeric proteins, contributing to cardiac dysfunction. mdpi.com

These non-canonical roles present both a challenge and an opportunity for the development of MMP inhibitors. Understanding these mechanisms is crucial for predicting the full spectrum of effects of inhibitors like this compound and for designing new therapeutic strategies that target specific MMP functions.

Challenges and Opportunities in Translational Research of this compound (preclinical perspective)

The translation of promising preclinical findings for MMP inhibitors into successful clinical therapies has been fraught with challenges. The initial enthusiasm for this class of drugs, particularly for cancer treatment, was dampened by the failure of broad-spectrum inhibitors in late-stage clinical trials. ehu.eusresearchgate.net However, a deeper understanding of MMP biology is paving the way for a new generation of more selective and effective inhibitors.

One of the primary challenges has been the lack of specificity of early inhibitors. nih.govresearchgate.net Many of these compounds inhibited a wide range of MMPs, as well as other metalloenzymes, leading to off-target effects and dose-limiting toxicities, such as musculoskeletal syndrome. researchgate.netnih.gov The development of highly selective inhibitors for MMP-2 and MMP-9 is therefore a key focus of current research.

Another significant hurdle has been the poor pharmacokinetic properties of many early inhibitors, including low bioavailability and metabolic instability. nih.gov This limited their efficacy in vivo and complicated the interpretation of clinical trial results.

The complex and sometimes contradictory roles of MMPs in disease also pose a major challenge. dovepress.com As discussed, some MMPs can have protective effects, and inhibiting them may be detrimental. nih.gov Furthermore, the upregulation of an MMP in a particular disease does not necessarily mean it is a driver of the pathology; in some cases, it may be a consequence of the inflammatory process. nih.gov

Emerging research is also exploring the role of MMPs in modulating the immune response. nih.gov For example, MMP-9 can cleave interleukin-8, increasing its activity and promoting neutrophil chemotaxis. nih.gov By inhibiting MMPs, it may be possible to modulate the tumor microenvironment and enhance the efficacy of immunotherapies. nih.gov

The table below outlines some of the key challenges and opportunities in the preclinical translational research of this compound.

ChallengesOpportunities
Achieving high selectivity for MMP-2 and MMP-9 over other MMPs and metalloenzymes. nih.govresearchgate.netDevelopment of highly selective inhibitors to minimize off-target effects and toxicity. nih.gov
Poor pharmacokinetic properties (bioavailability, stability) of some inhibitors. nih.govDesign of inhibitors with improved pharmacokinetic profiles for better in vivo efficacy.
Dual and paradoxical roles of MMPs in disease. nih.govdovepress.comTargeting specific MMP activities (e.g., proteolytic vs. non-canonical) to achieve desired therapeutic outcomes.
Misleading results from some animal models. nih.govUse of more sophisticated preclinical models (e.g., organ-on-a-chip, genetically engineered models) for more accurate prediction of clinical efficacy.
Understanding the role of MMPs in the immune response. nih.govnih.govCombining MMP-2/MMP-9 inhibitors with immunotherapies to enhance anti-tumor responses. nih.gov

Q & A

Basic Research Questions

Q. How do I determine the optimal concentration of MMP-2/MMP-9 Inhibitor II for in vitro studies?

  • Methodological Answer : Begin with dose-response experiments using the reported IC50 values (17 nM for MMP-2, 30 nM for MMP-9) . Validate efficacy via zymography or fluorometric assays to measure gelatinase activity inhibition. Ensure solubility in DMSO (100 mg/mL) or methanol (25 mg/mL) as per manufacturer guidelines . Pre-treat cells for 1–2 hours before initiating experiments to allow inhibitor uptake .

Q. What experimental controls are critical when assessing MMP-2/MMP-9 inhibition in cancer cell migration assays?

  • Methodological Answer : Include:

  • Positive controls : Use broad-spectrum MMP inhibitors (e.g., GM6001) to confirm MMP-dependent migration .
  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent toxicity .
  • Specificity controls : Test off-target effects by analyzing other MMPs (e.g., MMP-1, MMP-3) using fluorogenic substrates .

Q. How can I validate the specificity of this compound in a complex biological system?

  • Methodological Answer : Combine enzymatic assays with gene silencing (siRNA/shRNA targeting MMP-2/MMP-9) to confirm that observed effects are due to target inhibition . Cross-validate using Western blotting to measure MMP-2/MMP-9 protein levels post-treatment .

Advanced Research Questions

Q. How do I reconcile contradictory data on this compound’s efficacy across different cancer models?

  • Methodological Answer : Variations in IC50 values (e.g., 17–310 nM for MMP-2 ) may arise from differences in assay conditions (e.g., pH, substrate type) or cellular context (e.g., tumor microenvironment). Conduct comparative studies using standardized protocols (e.g., fluorometric assays vs. zymography) and report detailed experimental parameters (e.g., cell line, passage number, serum conditions) . For in vivo discrepancies, consider bioavailability differences due to low cell permeability .

Q. What strategies can mitigate the low cellular permeability of this compound in in vivo models?

  • Methodological Answer :

  • Formulation optimization : Use nanoparticle encapsulation or liposomal delivery to enhance bioavailability .
  • Combination therapy : Pair with agents that disrupt extracellular matrix (e.g., hyaluronidase) to improve tissue penetration .
  • Dose escalation : Test higher doses (e.g., 10–50 mg/kg) while monitoring toxicity via liver/kidney function markers .

Q. How can I investigate the role of this compound in modulating tumor-stroma interactions?

  • Methodological Answer : Use co-culture systems (e.g., cancer cells + fibroblasts) to assess paracrine signaling. Measure stromal-derived factors (e.g., TGF-β, IL-6) via ELISA and correlate with MMP activity. For in vivo validation, employ stromal-specific MMP knockout models .

Q. What mechanisms underlie the synergistic effects of this compound with TNF-α in inducing cancer cell apoptosis?

  • Methodological Answer : TNF-α upregulates MMP-9 via NF-κB signaling, which the inhibitor blocks, creating a feedback loop that amplifies apoptosis. Validate via:

  • Pathway inhibition : Treat cells with NF-κB inhibitors (e.g., BAY 11-7082) and measure MMP-9 expression .
  • Transcriptional profiling : Perform RNA-seq to identify apoptosis-related genes (e.g., caspase-3, BAX) modulated by the combination .

Data Interpretation and Reporting

Q. How should I report conflicting results between enzymatic activity and mRNA/protein levels of MMP-2/MMP-9 post-inhibition?

  • Methodological Answer : Discrepancies may indicate post-translational regulation (e.g., pro-MMP activation). Use:

  • Activity-based probes : Label active MMPs (not zymogens) to distinguish latent vs. active forms .
  • TIMPs : Measure endogenous inhibitors (e.g., TIMP-1/2) that modulate MMP activity independently of expression levels .

Q. What statistical approaches are robust for analyzing MMP-2/MMP-9 inhibition in heterogeneous tumor samples?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data. For spatial heterogeneity, apply imaging techniques (e.g., multiplex immunohistochemistry) to quantify MMP activity in tumor vs. stromal regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.